molecular formula C16H15NO4 B11607706 3-[(2,4-dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2,4-dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11607706
M. Wt: 285.29 g/mol
InChI Key: JMZXYVQBWSMWGP-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dimethoxyphenyl group. Its molecular formula is C16H15NO4, and it is known for its potential biological and chemical properties.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-(2,4-dimethoxyanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO4/c1-19-10-7-8-13(14(9-10)20-2)17-15-11-5-3-4-6-12(11)16(18)21-15/h3-9,15,17H,1-2H3

InChI Key

JMZXYVQBWSMWGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2C3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one typically involves the reaction of 2,4-dimethoxyaniline with a suitable benzofuran derivative under controlled conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high yield . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran compounds.

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

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